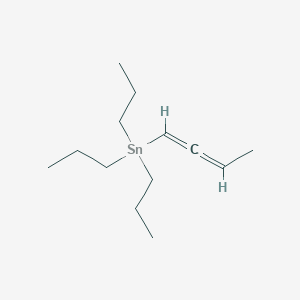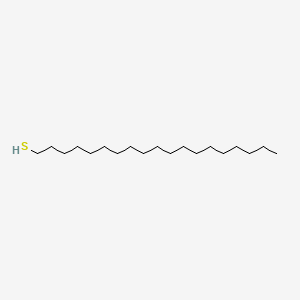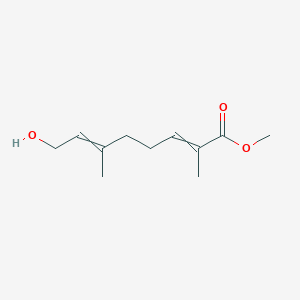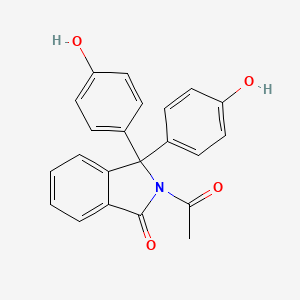
Buta-1,2-dien-1-yl(tripropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buta-1,2-dien-1-yl(tripropyl)stannane: is an organotin compound with the molecular formula C13H26Sn . It is used as a reagent in metal-catalyzed cross-coupling reactions, facilitating the formation of new chemical bonds and the synthesis of more complex organic molecules . The presence of a vinyl group makes it a versatile building block in the creation of a wide range of organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,2-dien-1-yl(tripropyl)stannane typically involves the reaction of a stannane precursor with a butadiene derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the use of organometallic reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Buta-1,2-dien-1-yl(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced tin compounds.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic reagents, such as aryllithium and Grignard reagents, as well as various catalysts like palladium and gold . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryllithium reagents can lead to the formation of trisubstituted buta-1,3-dienes .
Aplicaciones Científicas De Investigación
Buta-1,2-dien-1-yl(tripropyl)stannane is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism by which Buta-1,2-dien-1-yl(tripropyl)stannane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in metal-catalyzed cross-coupling reactions, the compound can form π-allyl palladium intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- Buta-1,3-dien-1-yl(tripropyl)stannane
- Buta-2,3-dien-1-yl(tripropyl)stannane
Comparison: Buta-1,2-dien-1-yl(tripropyl)stannane is unique due to its specific vinyl group positioning, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain metal-catalyzed cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
41391-51-9 |
|---|---|
Fórmula molecular |
C13H26Sn |
Peso molecular |
301.06 g/mol |
InChI |
InChI=1S/C4H5.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,4H,2H3;3*1,3H2,2H3; |
Clave InChI |
XEGFREJACMCTLV-UHFFFAOYSA-N |
SMILES canónico |
CCC[Sn](CCC)(CCC)C=C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)




![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)

![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
![5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14655642.png)



![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)

